

A Comparative Guide to Anti-DCBLD2/ESDN Antibodies for Researchers

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Compound of Interest

Anti-DCBLD2/ESDN Antibody

(FA19-1)

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In the landscape of cancer research, particularly in studies involving cell signaling, adhesion, and migration, the discoidin, CUB and LCCL domain-containing protein 2 (DCBLD2), also known as endothelial and smooth muscle cell-derived neuropilin-like protein (ESDN), has emerged as a protein of significant interest. Its role in tumor progression and metastasis in various cancers, including lung adenocarcinoma, makes it a crucial target for investigation. The selection of a reliable antibody is paramount for the accurate detection and characterization of DCBLD2 in experimental settings. This guide provides a comparative overview of the **Anti-DCBLD2/ESDN Antibody (FA19-1)** and other commercially available alternatives, with a focus on their validated applications and the signaling pathways in which DCBLD2 is implicated.

Performance Comparison of Anti-DCBLD2/ESDN Antibodies

While a head-to-head comparison of the FA19-1 antibody with other commercially available antibodies in peer-reviewed literature is not readily available, this section provides a summary of the key features of FA19-1 and a selection of alternative antibodies based on manufacturer-provided information. This allows for an informed decision based on the specific requirements of your research.

Table 1: Comparison of Commercially Available Anti-DCBLD2/ESDN Antibodies



Antibody Name/Clone	Host Species	Clonality	Validated Application s	Reactivity	Supplier(s)
Anti- DCBLD2/ES DN (FA19-1)	Human	Recombinant Monoclonal	ELISA, Flow Cytometry, Functional Assays	Human	Novus Biologicals, Boster Bio, TargetMol
Anti-DCBLD2 (13168-1-AP)	Rabbit	Polyclonal	WB, IHC, IP, ELISA	Human, Mouse	Proteintech
Anti- DCBLD2/ES DN (NBP2- 16105)	Rabbit	Polyclonal	WB, IHC	Human	Novus Biologicals
Anti- DCBLD2/ES DN (AF6269)	Sheep	Polyclonal	WB, Flow Cytometry	Human, Mouse	R&D Systems
Anti- DCBLD2/ES DN (ab224102)	Rabbit	Polyclonal	IHC-P, ICC/IF	Human	Abcam
Anti-DCBLD2 (HPA016909)	Rabbit	Polyclonal	IHC, IF	Human	Atlas Antibodies, Sigma- Aldrich

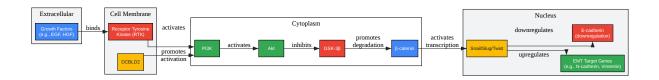
Key Signaling Pathways Involving DCBLD2

DCBLD2 has been shown to play a significant role in key signaling pathways that are often dysregulated in cancer, such as the Epithelial-Mesenchymal Transition (EMT) and the PI3K-Akt signaling cascade. Understanding these pathways is crucial for elucidating the functional consequences of DCBLD2 expression.



DCBLD2 and the Epithelial-Mesenchymal Transition (EMT) Pathway

EMT is a cellular program that is critical in embryonic development and is hijacked by cancer cells to promote invasion and metastasis. DCBLD2 has been identified as a positive regulator of EMT.



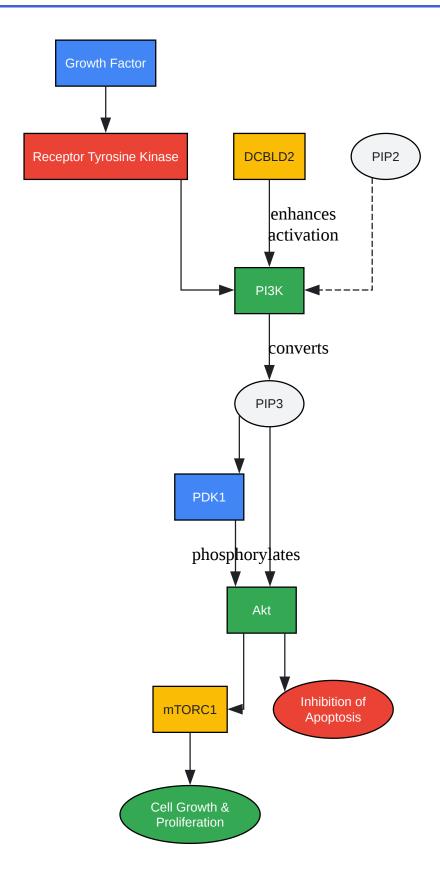
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DCBLD2's role in promoting EMT through the PI3K/Akt/β-catenin axis.

DCBLD2 and the PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a central signaling node that regulates cell proliferation, survival, and growth. DCBLD2 has been shown to positively regulate this pathway, thereby contributing to tumorigenesis.





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DCBLD2 enhances PI3K-Akt signaling, promoting cell survival and growth.





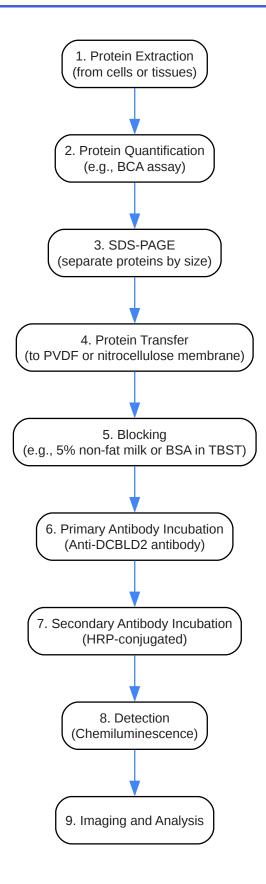
Detailed Experimental Protocols

The following are generalized protocols for key applications. It is crucial to optimize these protocols for your specific experimental conditions and to consult the antibody datasheet for recommended dilutions.

Western Blotting

This protocol outlines the basic steps for detecting DCBLD2 in protein lysates.





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A typical workflow for Western Blot analysis of DCBLD2.



Protocol:

- Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- Gel Electrophoresis: Load 20-30 μg of protein per lane on an SDS-PAGE gel.
- Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
- Primary Antibody Incubation: Incubate the membrane with the primary Anti-DCBLD2 antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC)

This protocol provides a framework for detecting DCBLD2 in paraffin-embedded tissue sections.

Protocol:

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).



- Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a blocking serum.
- Primary Antibody Incubation: Incubate sections with the primary Anti-DCBLD2 antibody overnight at 4°C.
- · Washing: Wash sections with PBS or TBS.
- Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
- Chromogen Detection: Develop the signal with a chromogen such as DAB.
- · Counterstaining: Counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Flow Cytometry

This protocol is for the detection of surface or intracellular DCBLD2.

Protocol:

- Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.
- Fc Receptor Blocking (Optional): Block Fc receptors to reduce non-specific binding.
- Surface Staining: Incubate cells with the primary Anti-DCBLD2 antibody (or a directly conjugated version if available) for 30 minutes on ice.
- Washing: Wash cells with FACS buffer (e.g., PBS with 2% FBS).
- Secondary Antibody Staining (if required): If the primary antibody is unconjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice.
- Intracellular Staining (if required): Fix and permeabilize the cells before incubating with the primary antibody.
- Washing: Wash cells as in step 4.



• Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

ELISA (Enzyme-Linked Immunosorbent Assay)

This outlines a sandwich ELISA protocol for quantifying DCBLD2.

Protocol:

- Coating: Coat a 96-well plate with a capture antibody specific for DCBLD2 and incubate overnight.
- Blocking: Block the plate with a suitable blocking buffer.
- Sample/Standard Incubation: Add standards and samples to the wells and incubate.
- Detection Antibody Incubation: Add a biotinylated detection antibody specific for DCBLD2.
- Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate.
- Substrate Development: Add a TMB substrate and incubate until color develops.
- Stop Reaction: Stop the reaction with a stop solution.
- Read Absorbance: Read the absorbance at 450 nm.

Conclusion

The Anti-DCBLD2/ESDN Antibody (FA19-1) presents a recombinant monoclonal option for researchers studying DCBLD2, with validated applications in ELISA, flow cytometry, and functional assays. However, the lack of extensive peer-reviewed data for this specific clone necessitates careful consideration and in-house validation. A variety of polyclonal and other monoclonal antibodies are also available, offering a broader range of validated applications and species reactivity. The choice of antibody should be guided by the specific experimental needs, and the protocols provided herein offer a starting point for robust and reliable detection of DCBLD2. As our understanding of DCBLD2's role in cancer biology deepens, the availability of well-characterized antibodies will be increasingly critical for advancing this field of research.



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